molecular formula C11H11FO4 B12956029 Methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Cat. No.: B12956029
M. Wt: 226.20 g/mol
InChI Key: BUOUALFDXFWOGC-UHFFFAOYSA-N
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Description

Molecular Architecture and Substituent Effects

The compound’s molecular formula, C₁₁H₁₁FO₄ , comprises a β-keto ester backbone (3-oxopropanoate) linked to a 2-fluoro-4-methoxyphenyl group. The phenyl ring’s substitution pattern creates a unique electronic environment: the 2-fluoro substituent exerts strong electron-withdrawing effects via inductive withdrawal (-I), while the 4-methoxy group donates electrons through resonance (+M). This juxtaposition generates a polarized aromatic system, with calculated dipole moments of 4.2–4.5 Debye in computational models.

The β-keto ester moiety exists predominantly in the enol tautomer due to conjugation between the carbonyl groups. Nuclear magnetic resonance (NMR) studies reveal downfield shifts for the α-proton (δ 5.74 ppm, d, ²JHF = 48.4 Hz), consistent with fluorine’s deshielding effects. X-ray photoelectron spectroscopy (XPS) confirms the fluorine atom’s electronegativity reduces electron density at the adjacent carbonyl carbon by 12–15% compared to non-fluorinated analogs.

Table 1: Key Structural Parameters

Parameter Value Source
Bond length (C=O, keto) 1.21 Å
Bond length (C=O, ester) 1.34 Å
Dihedral angle (Ph–CO) 14.8°
Torsion (C-F/C-OCH₃) 118°

Steric interactions between the 2-fluoro substituent and ester methoxy group impose a non-planar conformation , reducing π-π stacking propensity by 40% compared to 4-methoxy derivatives.

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with two molecules per asymmetric unit. The β-keto ester adopts a s-cis conformation, stabilized by intramolecular hydrogen bonding between the keto oxygen (O1) and ester carbonyl (O2) with a distance of 2.68 Å. The fluorine atom participates in weak C–H···F interactions (2.95 Å), contributing to a layered crystal packing motif.

The phenyl ring forms a dihedral angle of 14.8° with the keto-ester plane, minimizing steric clash between the 2-fluoro group and ester moiety. This distortion reduces conjugation between the aromatic system and β-keto ester, as evidenced by a 15 nm hypsochromic shift in UV-Vis spectra relative to planar analogs. Variable-temperature NMR shows restricted rotation about the C–C bond linking the phenyl and keto groups, with an activation energy barrier of 12.3 kcal/mol.

Figure 1: Dominant Conformers

       O
       || 
Ar–C–C–OCH₃
    |  
    F

Enol tautomer stabilized by intramolecular H-bonding (dashed line).

Comparative Analysis with Analogous β-Keto Esters

Methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate exhibits distinct physicochemical properties compared to its structural analogs:

  • Fluorination Position : The 2-fluoro derivative has a 28% higher melting point (134–135°C) than the 3-fluoro isomer (98–100°C) due to enhanced dipole-dipole interactions.
  • Methoxy Substitution : Para-methoxy groups increase enol tautomer stability by 1.3 kcal/mol over meta-substituted analogs, as shown by density functional theory (DFT) calculations.
  • Reactivity : Fluorine’s ortho position slows Claisen condensation rates by 65% compared to non-fluorinated β-keto esters, attributed to steric hindrance and reduced nucleophilicity at the α-carbon.

Table 2: Comparative Properties of β-Keto Esters

Compound Melting Point (°C) Enol Content (%) log P
2-Fluoro-4-methoxy derivative 134–135 92 1.84
4-Methoxy derivative (no F) 121–123 88 1.72
3-Fluoro-4-methoxy derivative 98–100 85 1.91
2,4-Dimethoxy derivative 105–107 78 1.35

Data compiled from .

Properties

Molecular Formula

C11H11FO4

Molecular Weight

226.20 g/mol

IUPAC Name

methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C11H11FO4/c1-15-7-3-4-8(9(12)5-7)10(13)6-11(14)16-2/h3-5H,6H2,1-2H3

InChI Key

BUOUALFDXFWOGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC(=O)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester yields the corresponding alcohol.

    Substitution: The fluoro and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluoro or methoxy groups.

Major Products Formed

    Oxidation: 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoic acid.

    Reduction: 3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and methoxy groups on the aromatic ring play a crucial role in modulating the compound’s binding affinity and specificity. The ester functional group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Electronic Properties

The substituents on the phenyl ring significantly alter the compound’s electronic profile:

  • Electron-Withdrawing Groups (EWGs): Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate (4-CF₃): The trifluoromethyl group strongly withdraws electrons via inductive effects, increasing the electrophilicity of the ketone and enhancing reactivity in nucleophilic additions. This contrasts with the target compound, where fluorine (moderate EWG) and methoxy (electron-donating, EDG) create a balanced electronic profile . Methyl 3-(4-nitrophenyl)-3-oxopropanoate (4-NO₂): The nitro group, a potent EWG, further activates the ketone for condensation reactions but reduces stability due to steric and electronic strain. The target compound’s fluorine-methoxy combination offers better synthetic controllability .
  • Methyl 3-(2,4-dimethylphenyl)-3-oxopropanoate (2,4-CH₃): Methyl groups donate electrons weakly but introduce steric bulk, which may hinder access to the ketone in reactions like Claisen condensations .

Steric and Conformational Impacts

  • Ortho-Substituents: The 2-fluoro group in the target compound introduces moderate steric hindrance compared to Methyl 3-(2-bromo-6-fluorophenyl)-3-oxopropanoate (2-Br, 6-F), where bromine’s larger size further restricts rotation around the phenyl-propanoate bond .
  • Para-Substituents: The 4-methoxy group in the target compound is less bulky than the 4-trifluoromethyl group in its analog, allowing for easier functionalization at the ketone position .

Ester Group Variations

  • However, ethyl esters hydrolyze slower than methyl esters, affecting metabolic stability .

Comparative Physicochemical Properties

Compound Name Substituents Molecular Weight CAS Number Key Properties/Data
Methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate 2-F, 4-OCH₃ 230.2 Not provided Balanced EWG/EDG effects
Methyl 3-(4-methoxyphenyl)-3-oxopropanoate (230b) 4-OCH₃ 208.2 Not provided IR: 1744 cm⁻¹ (C=O ester), 1667 cm⁻¹ (C=O ketone)
Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate 4-CF₃ 246.2 Various High electrophilicity
Methyl 3-(4-nitrophenyl)-3-oxopropanoate 4-NO₂ 223.18 59156-55-7 IR: 1740 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=O ketone)
Methyl 3-(2,4-dimethylphenyl)-3-oxopropanoate 2,4-CH₃ 206.24 1225915-16-1 Steric hindrance limits reactivity
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate 2-F, 4-OCH₃, ethyl ester 244.2 Not provided LogD (predicted): ~2.5 (higher than methyl)

Biological Activity

Methyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, which are known to influence its chemical reactivity and biological activity. The molecular formula is C12H13F1O4, with a molecular weight of approximately 246.23 g/mol.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluating various derivatives of similar structures found that compounds with fluorine and methoxy substituents demonstrated enhanced activity against a range of bacterial strains. The mechanism is thought to involve the disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The presence of the methoxy group is hypothesized to enhance binding affinity to COX enzymes, thereby modulating inflammatory pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The fluorine atom can form hydrogen bonds with active site residues in enzymes like COX, enhancing the compound's inhibitory effects.
  • Receptor Binding : The methoxy group may increase lipophilicity, facilitating better interaction with lipid membranes and receptor sites.

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of this compound against various cell lines. For instance:

  • Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition at concentrations as low as 50 μg/mL.
  • Anti-inflammatory Assays : Cell-based assays demonstrated that treatment with this compound reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating a decrease in inflammatory mediators .

Comparative Analysis

A comparative analysis with structurally similar compounds revealed that variations in substituents significantly affect biological activity. For example:

Compound NameStructure FeaturesBiological Activity
This compoundFluorine and methoxy groupsStrong antimicrobial and anti-inflammatory
Methyl 3-(2-fluoro-4-methylphenyl)-3-oxopropanoateFluorine and methyl groupsModerate activity
Methyl 3-(2-fluoro-4-hydroxyphenyl)-3-oxopropanoateFluorine and hydroxy groupsWeak activity

This table illustrates how the presence and type of substituents can modulate the biological properties of similar compounds.

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